3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one
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Overview
Description
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methanesulfonylphenyl group, and a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group is attached through a sulfonation reaction, where a sulfonyl chloride derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the methanesulfonyl group can modulate the compound’s reactivity and stability. The pyranone ring structure contributes to the overall molecular conformation, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylmethanesulfonyl Chloride: Shares the fluorophenyl and methanesulfonyl groups but lacks the pyranone ring.
4-Fluorophenyl 4-Methoxyphenyl Sulfone: Contains a fluorophenyl group and a sulfone group but differs in the overall structure.
Uniqueness
3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is unique due to the combination of its functional groups and the pyranone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
708244-91-1 |
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Molecular Formula |
C18H13FO4S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)pyran-4-one |
InChI |
InChI=1S/C18H13FO4S/c1-24(21,22)15-8-4-13(5-9-15)18-17(16(20)10-11-23-18)12-2-6-14(19)7-3-12/h2-11H,1H3 |
InChI Key |
RUAGOKUSUUWRQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)C=CO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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